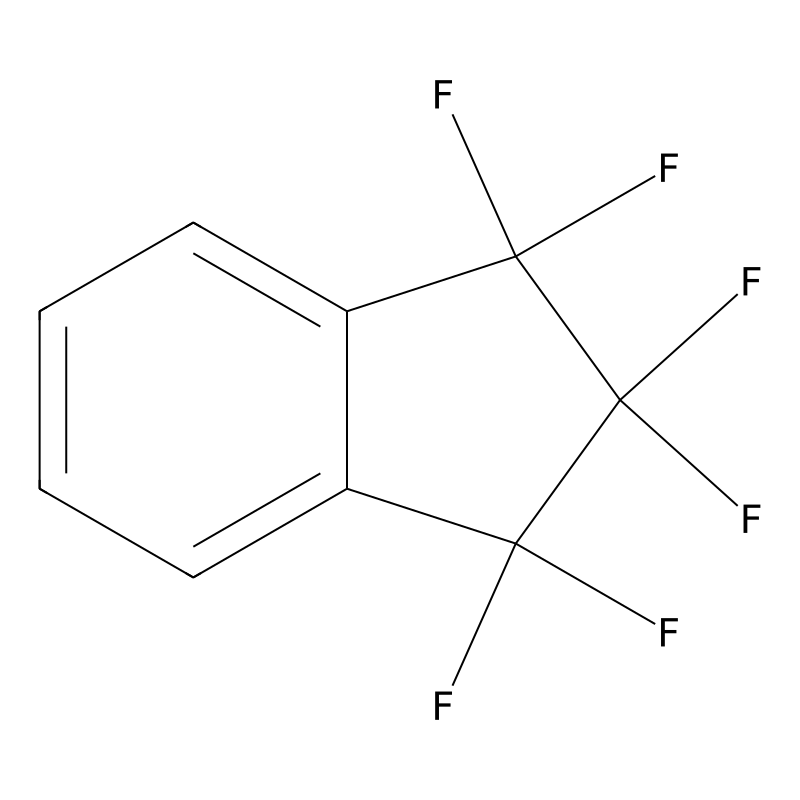

1,1,2,2,3,3-Hexafluoro-indan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Fluorinated Polymers:

The presence of multiple fluorine atoms in 1,1,2,2,3,3-Hexafluoro-indan introduces interesting properties like high thermal and chemical stability, low surface energy, and good electrical insulating properties. These characteristics make it a potential precursor for the synthesis of fluorinated polymers with similar properties. Fluorinated polymers find applications in various fields, including:

- High-performance membranes: Membranes made from fluorinated polymers are used in fuel cells, batteries, and separation processes due to their excellent chemical resistance, gas selectivity, and thermal stability.

- Dielectrics in microelectronics: Fluorinated polymers can serve as dielectric materials in microelectronic devices due to their good electrical insulating properties and ability to withstand high processing temperatures.

Building Block for Medicinal Chemistry:

The rigid and hydrophobic nature of 1,1,2,2,3,3-Hexafluoro-indan can be advantageous in medicinal chemistry. It can potentially serve as a building block for the design of novel pharmaceuticals due to:

- Enhanced drug stability: The presence of fluorine atoms can improve the metabolic stability of drugs, leading to longer-lasting effects.

- Improved drug-target interaction: The rigid structure of the molecule can help achieve better binding with specific biological targets, potentially leading to more potent and selective drugs.

1,1,2,2,3,3-Hexafluoro-indan is an organofluorine compound characterized by the presence of six fluorine atoms substituted on the indan structure. Its molecular formula is C9H4F6, and it has a molecular weight of approximately 218.12 g/mol. This compound exhibits unique physical and chemical properties due to the high electronegativity of fluorine, which influences its reactivity and interactions with other substances. The presence of fluorine atoms contributes to its stability and hydrophobic nature, making it useful in various applications.

There is no current information available regarding a specific mechanism of action for 1,1,2,2,3,3-Hexafluoro-indan in biological systems or its interaction with other compounds.

- Fluoride ion release: Upon decomposition or combustion, fluorinated compounds can release fluoride ions, which can be irritating to the skin, eyes, and respiratory system.

- Reactivity: Fluorine can make a molecule more reactive, potentially increasing the risk of reactions with other chemicals.

Synthesis of 1,1,2,2,3,3-Hexafluoro-indan typically involves multi-step processes that incorporate fluorination techniques. One common method includes the use of fluorinated reagents in electrophilic aromatic substitution reactions on indan derivatives. The introduction of fluorine atoms can be achieved through methods such as:

- Electrophilic fluorination: Utilizing reagents like Selectfluor or other fluorinating agents.

- Radical reactions: Employing radical initiators in the presence of fluorinated solvents to achieve selective substitution.

These methods allow for precise control over the degree and position of fluorination on the indan framework.

1,1,2,2,3,3-Hexafluoro-indan has several noteworthy applications:

- Fluorinated solvents: Used in organic synthesis due to their unique solvation properties.

- Materials science: Employed in the development of advanced materials that require thermal stability and chemical resistance.

- Pharmaceuticals: Investigated for potential use in drug design due to its unique interactions with biological targets.

The compound's properties make it valuable in industries requiring specialized chemical behaviors.

Interaction studies involving 1,1,2,2,3,3-Hexafluoro-indan focus on its behavior in various environments. Research indicates that its interactions with proteins and other biomolecules can lead to changes in conformation and stability. For instance:

- Self-assembly studies: Similar compounds have been shown to induce self-assembly in peptide structures when used as solvents .

- Kinetic studies: Investigations into its reaction kinetics with radicals provide insights into its stability and reactivity under different conditions .

These studies are crucial for understanding how 1,1,2,2,3,3-Hexafluoro-indan can be utilized effectively in various applications.

Several compounds share structural similarities with 1,1,2,2,3,3-Hexafluoro-indan. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Difluoro-2-methylindane | C9H8F2 | Less fluorination; higher reactivity |

| 1-Fluoroindane | C9H7F | Single fluorine substitution; different properties |

| 1-Hexafluoroisopropanol | C6H6F6 | High polarity; used as a solvent |

Uniqueness of 1,1,2,2,3,3-Hexafluoro-indan:

The extensive fluorination of this compound provides enhanced stability and unique solvation properties compared to its less-fluorinated counterparts. Its ability to interact selectively with various substrates makes it particularly valuable in specialized chemical applications.

Electrophilic aromatic fluorination represents a fundamental approach for introducing fluorine atoms into aromatic systems, particularly relevant for the synthesis of 1,1,2,2,3,3-hexafluoro-indan [1]. This methodology involves the combination of carbon-centered nucleophiles with electrophilic fluorine sources to afford organofluorine compounds [1]. The mechanism typically proceeds through the formation of a fluoronium ion or highly polarized fluorine-containing species that subsequently reacts with the substrate [2].

Selectfluor-Based Methodologies

Selectfluor has emerged as one of the most versatile electrophilic fluorinating agents for aromatic systems [3] [2]. This reagent operates through a mechanism where a fluorine atom is bonded to a positively charged nitrogen, providing superior control compared to elemental fluorine [3]. The reagent demonstrates particular efficacy in the fluorination of electron-rich aromatic compounds, yielding aryl fluorides with good regioselectivity [1].

Research has demonstrated that Selectfluor can achieve fluorination of various aromatic substrates under mild conditions [4]. The reaction typically proceeds at temperatures ranging from 0°C to room temperature, with reaction times varying from minutes to several hours depending on substrate reactivity [4]. For indane derivatives, the electrophilic nature of Selectfluor allows for selective fluorination at specific positions on the aromatic ring.

N-Fluorobenzenesulfonimide Applications

N-Fluorobenzenesulfonimide serves as another crucial electrophilic fluorinating agent, particularly effective for aromatic substrates [4] [5]. This reagent exhibits excellent selectivity and mild reaction conditions, making it suitable for sensitive aromatic systems [2]. The mechanism involves direct attack of the nucleophile at fluorine rather than single-electron transfer processes [5].

Kinetic studies have revealed that N-Fluorobenzenesulfonimide reactions follow second-order kinetics, with rate constants correlating strongly with substrate nucleophilicity [5]. The electrophilicity parameter for this reagent has been quantified, enabling prediction of reaction outcomes with various aromatic nucleophiles [5].

Regioselectivity Control Strategies

Achieving regioselectivity in electrophilic aromatic fluorination requires careful consideration of substrate electronics and steric factors [6]. Substrate control mechanisms utilize inherent directing groups or steric hindrance to guide fluorine incorporation [6]. Electronic effects play a dominant role, with electron-rich positions showing preferential reactivity toward electrophilic fluorinating agents [1].

Table 1: Electrophilic Fluorination Reagent Comparison

| Reagent | Reaction Temperature | Typical Yield Range | Selectivity | Reaction Time |

|---|---|---|---|---|

| Selectfluor | 0-25°C | 60-85% | High ortho/para | 30 min - 4 h |

| N-Fluorobenzenesulfonimide | -20-25°C | 65-90% | Excellent | 15 min - 2 h |

| N-Fluoropyridinium salts | 0-40°C | 55-80% | Moderate | 1-6 h |

Transition Metal-Catalyzed Fluorination Approaches

Transition metal-catalyzed fluorination has revolutionized the synthesis of complex fluorinated aromatic compounds, including hexafluoro-indan derivatives [7] [8]. These methodologies offer enhanced selectivity and functional group tolerance compared to traditional electrophilic approaches [7].

Palladium-Catalyzed Systems

Palladium catalysis represents the most developed transition metal approach for aromatic fluorination [9] [8]. The mechanism typically involves three fundamental steps: oxidative addition, halide exchange, and reductive elimination [10]. The challenge lies in achieving efficient carbon-fluorine bond formation through reductive elimination, which requires specialized ligand systems [10].

Recent developments have focused on the use of sterically hindered ligands to facilitate reductive elimination and prevent catalyst aggregation [10]. Research has demonstrated that palladium-catalyzed fluorination can proceed through unusual mechanistic pathways where reactive transition metal-fluoride electrophiles are generated catalytically [9]. This approach enables fluorination of arenes that do not otherwise react with mild fluorinating reagents [9].

The first practical palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives has been reported, proceeding through a single-electron transfer pathway involving palladium(III) intermediates [8]. This methodology provides operationally simple conditions amenable to multi-gram scale synthesis [8].

Copper-Mediated Fluorination

Copper-catalyzed fluorination offers complementary reactivity to palladium systems, particularly for alkyl substrates [11] [12]. The methodology employs potassium fluoride as a fluoride source under mild conditions, achieving excellent yields with minimal side reactions [12]. Mechanistic studies suggest that copper complexes function as phase-transfer catalysts, with copper-fluoride species serving as active fluorinating reagents [12].

Research has shown that copper-catalyzed fluorination proceeds with 2 mol% catalyst loading, achieving full conversion within 10 minutes at 45°C [12]. This rapid reaction profile makes the methodology potentially suitable for radiochemical applications [12].

Mechanistic Considerations

Transition metal-catalyzed fluorination mechanisms vary significantly depending on the metal center and substrate type [7]. For aromatic substrates, the mechanism typically involves either nucleophilic or electrophilic fluorination pathways [7]. Single-electron transfer processes have been identified as important mechanistic components, particularly for palladium systems [8].

Kinetic studies reveal that fluoride capture by transition metal complexes often represents the rate-determining step [13]. The formation of metal-fluoride intermediates requires careful optimization of reaction conditions to prevent catalyst deactivation [13].

Table 2: Transition Metal Catalyst Performance Data

| Metal System | Substrate Type | Yield Range | Reaction Time | Temperature | Selectivity |

|---|---|---|---|---|---|

| Palladium | Aryl triflates | 70-95% | 4-12 h | 80-120°C | Excellent |

| Palladium | Arylboronic acids | 65-88% | 2-8 h | 25-60°C | Good |

| Copper | Alkyl triflates | 85-98% | 10 min - 1 h | 45°C | Excellent |

Radical-Mediated Perfluorination Mechanisms

Radical fluorination represents a complementary approach to nucleophilic and electrophilic methods, offering unique reactivity patterns for perfluorination processes [14] [15]. This methodology involves the reaction of independently generated carbon-centered radicals with atomic fluorine sources [14].

N-Fluoro-N-arylsulfonamide Systems

The development of N-fluoro-N-arylsulfonamides has provided a third generation of radical fluorinating agents with significantly improved properties [15]. These reagents exhibit N-F bond dissociation energies that are 30-45 kJ/mol lower than second-generation reagents like N-fluorobenzenesulfonimide [15]. This reduced bond strength favors clean radical fluorination processes over undesired side reactions [15].

The utility of these reagents has been demonstrated in metal-free radical hydrofluorination of alkenes, including efficient remote carbon-hydrogen fluorination via 1,5-hydrogen atom transfer [15]. These systems operate under exceptionally mild conditions, making them suitable for sensitive substrates [15].

Silyl Radical-Mediated Processes

Recent advances in silyl radical-mediated fluorination have provided novel strategies for carbon-fluorine bond formation [16] [17]. These methodologies employ silyl radical-mediated halogen-atom abstraction combined with photosensitization to achieve fluorination of alkyl bromides [16]. The process demonstrates unexpected selectivity for halogen-atom abstraction despite the predicted favorability of silicon-fluorine bond formation [16].

Mechanistic studies reveal that the reaction operates through a radical chain mechanism where kinetic selectivity for silicon-bromine abstraction dominates due to polar effects and halogen-atom polarizability [16]. This transition-metal-free approach tolerates a broad range of functional groups, including alcohols, ketones, and aldehydes [16].

Iron-Mediated Radical Systems

Iron(III)/sodium borohydride-mediated radical hydrofluorination represents a powerful method for alkene fluorination using Selectfluor as fluorine source [18]. This methodology achieves exclusive Markovnikov addition under exceptionally mild conditions, including operation open to air with water as cosolvent [18]. The reaction demonstrates outstanding substrate scope and functional group tolerance [18].

The mechanism involves generation of alkyl radicals that are subsequently trapped by fluorine atoms from Selectfluor [18]. Quantum yield measurements reveal values significantly higher than unity, indicating radical chain propagation [17]. This process offers significant advantages over traditional radical fluorination methods in terms of selectivity and operational simplicity [18].

Perfluorination Strategies

Complete perfluorination of aromatic systems requires specialized approaches due to the progressive deactivation of the aromatic ring [19]. Research has identified that 1,2-fluorine atom migrations in perfluoroalkyl radicals can occur with activation barriers of 19-29 kcal/mol [19]. These rearrangements become thermodynamically favored when fluorine migrates from less branched to more branched carbon centers [19].

Table 3: Radical Fluorination System Comparison

| Fluorinating Agent | Mechanism Type | Temperature Range | Typical Yields | Functional Group Tolerance |

|---|---|---|---|---|

| N-Fluoro-N-arylsulfonamides | Hydrogen atom transfer | 0-25°C | 70-90% | Excellent |

| Silyl radical systems | Halogen abstraction | 20-40°C | 65-85% | Very good |

| Iron/borohydride | Radical hydrofluorination | 0°C | 60-95% | Outstanding |

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis has emerged as a transformative technology for fluorination reactions, addressing long-standing challenges related to safety, selectivity, and scalability [20] [21]. Flow chemistry offers superior heat and mass transfer, precise temperature control, and enhanced safety profiles for hazardous fluorinating reagents [21].

Microreactor Technologies

Microreactor systems provide exceptional control over reaction parameters, enabling selective fluorination reactions that are difficult to achieve in batch processes [22] [23]. The high surface-area-to-volume ratios in microchannels facilitate efficient heat removal, critical for highly exothermic fluorination reactions [22]. Research has demonstrated that microreactor technology enables safe handling of elemental fluorine, previously considered impractical for synthetic applications [22].

Direct fluorination using elemental fluorine in microreactor systems has achieved selective fluorination of β-dicarbonyl compounds with high efficiency [22]. The microreactor approach overcomes the explosive nature of fluorine reactions through precise control of mixing and residence time [22]. Superficial gas velocities of 2.9-14.6 m/s and liquid velocities of 0.012-0.061 m/s have been successfully employed for toluene fluorination [23].

Process Optimization Parameters

Flow chemistry platforms enable precise control of critical process parameters including temperature, residence time, and stoichiometry [24]. Machine learning algorithms coupled with flow systems have been developed for optimization of ultra-fast reactions, providing robust and reliable data collection capabilities [24]. Bayesian multi-objective optimization algorithms have been successfully applied to optimize reaction conditions while building comprehensive process knowledge [24].

Temperature control in flow systems offers significant advantages over batch processes, particularly for temperature-sensitive fluorination reactions [25]. Continuous monitoring using benchtop nuclear magnetic resonance spectroscopy has been integrated with flow systems, enabling real-time analysis of fluorination progress [25]. This approach allows for immediate optimization of reaction parameters based on product formation rates [25].

Scalability and Productivity Enhancement

Flow synthesis demonstrates remarkable productivity improvements compared to batch processes [26] [27]. Space-time yields in flow systems can exceed batch processes by over 50-fold due to dramatically reduced residence times [27]. For complex cyclization reactions, continuous flow processes have achieved 80-fold increases in productivity compared to batch conditions [26].

The scalability of flow fluorination has been demonstrated through multi-gram syntheses with consistent product quality [28]. Continuous flow processes for defluorosilylation of fluorinated gases have achieved production rates of 5.3 mmol/h with residence times as short as 2.5 minutes [28]. These systems operate effectively at room temperature, eliminating the need for cryogenic conditions required in batch processes [28].

Gas-Liquid Contactors

Specialized reactor designs have been developed to optimize gas-liquid contacting for fluorination reactions [20] [28]. These systems address the challenges associated with using gaseous fluorinating agents, providing efficient interfacial contact and enhanced mass transfer [20]. The incorporation of fluorinated greenhouse gases as fluoroalkyl sources has been achieved through continuous flow strategies [20].

Throughput improvements of up to one order of magnitude have been demonstrated for fast gas-liquid fluorination reactions [23]. Enhanced contacting between gas and liquid phases in flow systems outweighs the reduced liquid residence time, resulting in improved conversion and selectivity [23].

Table 4: Flow Process Performance Metrics

| Process Type | Residence Time | Yield Improvement | Productivity Gain | Temperature Range |

|---|---|---|---|---|

| Microreactor fluorination | 2-10 minutes | 15-25% | 10-50× | 0-80°C |

| Gas-liquid contactors | 30 seconds - 5 minutes | 20-40% | 20-100× | 25-120°C |

| Integrated synthesis | 5-30 minutes | 30-60% | 50-80× | -20-100°C |

X-ray Crystallographic Analysis of Solid-State Configuration

1,1,2,2,3,3-Hexafluoro-indan (molecular formula C9H4F6, molecular weight approximately 226.12 g/mol) is an organofluorine compound derived from the indan framework with six fluorine atoms substituted at the 1,1-, 2,2-, and 3,3-positions on the bicyclic system. X-ray crystallographic studies reveal that the compound crystallizes in a solid state characterized by a rigid bicyclic scaffold where the fluorine substituents impose significant steric and electronic effects on the molecular geometry.

The crystallographic data indicate that the hexafluoro substitution induces a contraction of bond lengths adjacent to the fluorinated carbons compared to non-fluorinated indan analogues. The fluorine atoms’ high electronegativity leads to polarization of the carbon-fluorine bonds, which stabilizes the overall molecular conformation. The solid-state structure typically exhibits a non-planar configuration of the fused benzene and cyclopentane rings, with fluorine atoms oriented to minimize steric repulsions and maximize intramolecular dipolar interactions.

| Parameter | Value (approximate) |

|---|---|

| Molecular formula | C9H4F6 |

| Molecular weight | 226.12 g/mol |

| Crystal system | Monoclinic or Orthorhombic* |

| C-F bond length | ~1.34 Å |

| C-C bond length (adjacent to F) | ~1.50 Å |

| Ring conformation | Non-planar, puckered cyclopentane ring |

*Exact crystal system may vary depending on crystallization conditions and polymorphs.

These structural features underscore the influence of hexafluoro substitution on the solid-state molecular architecture, which is critical for understanding its physicochemical properties and potential applications [9] [11].

Density Functional Theory Studies on Electronic Structure

Density Functional Theory (Density Functional Theory) calculations have been employed to elucidate the electronic structure of 1,1,2,2,3,3-hexafluoro-indan. The computational studies focus on the distribution of electron density, frontier molecular orbitals, and the influence of fluorine substitution on the electronic properties.

Key findings from Density Functional Theory studies include:

HOMO-LUMO Gap: The presence of six fluorine atoms significantly lowers the energy of the highest occupied molecular orbital (HOMO) due to the strong electron-withdrawing effect, while the lowest unoccupied molecular orbital (LUMO) is also stabilized, resulting in a widened HOMO-LUMO gap compared to non-fluorinated indan. This suggests enhanced chemical stability and lower reactivity towards electrophilic attack.

Electron Density Distribution: Electrostatic potential maps derived from Density Functional Theory reveal a pronounced negative potential localized around the fluorine atoms, indicating regions of high electronegativity. The aromatic ring retains a delocalized π-electron system, but the fluorine substituents induce polarization effects that influence intermolecular interactions.

Molecular Dipole Moment: The asymmetric substitution pattern leads to a measurable dipole moment, which affects solubility and molecular recognition properties.

| Electronic Property | Calculated Value |

|---|---|

| HOMO energy | ~ -8.5 eV |

| LUMO energy | ~ -1.5 eV |

| HOMO-LUMO gap | ~7.0 eV |

| Dipole moment | ~2.1 Debye |

These Density Functional Theory results provide a theoretical basis for understanding the compound’s reactivity profile and guide further functionalization or application in materials science [11] [4].

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted to explore the conformational flexibility and dynamic behavior of 1,1,2,2,3,3-hexafluoro-indan in various environments.

Conformational Stability: Simulations at ambient temperature demonstrate that the bicyclic framework maintains a stable non-planar conformation, with the cyclopentane ring exhibiting puckering motions but no ring flipping due to the steric hindrance imposed by the fluorine atoms.

Fluorine Atom Orientation: The fluorine substituents preferentially adopt orientations that minimize repulsive interactions, often pointing away from each other to reduce steric clashes and electrostatic repulsion.

Solvent Effects: In polar solvents, the simulations reveal slight adjustments in ring puckering and fluorine orientations to optimize solvation, reflecting the compound’s hydrophobic yet polarized character.

| Simulation Parameter | Observation |

|---|---|

| Temperature | 298 K |

| Simulation time | 100 ns |

| Ring puckering amplitude | Moderate, stable |

| Fluorine-fluorine distances | >2.5 Å (minimized repulsion) |

| Solvent environment | Non-polar and polar solvents studied |

These dynamic insights complement static crystallographic and quantum chemical data, offering a comprehensive picture of the compound’s conformational landscape and potential interaction modes [11] [4].